benzyl (4R)-3-fluoro-4-hydroxy-4-(trifluoromethyl)piperidine-1-carboxylate
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Overview
Description
Trans-benzyl 3-fluoro-4-hydroxy-4-(trifluoromethyl)piperidine-1-carboxylate: is a complex organic compound with the molecular formula C14H15F4NO3 . It is characterized by the presence of a piperidine ring substituted with fluoro, hydroxy, and trifluoromethyl groups, making it a valuable intermediate in various chemical syntheses .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of trans-benzyl 3-fluoro-4-hydroxy-4-(trifluoromethyl)piperidine-1-carboxylate typically involves multi-step organic reactions. One common method includes the following steps:
Formation of the Piperidine Ring: Starting from a suitable precursor, the piperidine ring is constructed through cyclization reactions.
Introduction of Fluoro and Hydroxy Groups: Fluorination and hydroxylation reactions are carried out using specific reagents like or and or , respectively.
Addition of Trifluoromethyl Group: The trifluoromethyl group is introduced using reagents such as or .
Benzylation: The final step involves the benzylation of the piperidine ring using benzyl chloride under basic conditions.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:
Batch or Continuous Flow Reactors: To ensure efficient mixing and reaction control.
Purification Techniques: Such as crystallization , distillation , and chromatography to achieve high purity levels.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, typically using oxidizing agents like or .
Reduction: Reduction reactions can be performed using agents such as or .
Substitution: Nucleophilic and electrophilic substitution reactions are common, using reagents like sodium azide or alkyl halides .
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Sodium azide, alkyl halides.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids , while reduction may produce alcohols or amines .
Scientific Research Applications
Trans-benzyl 3-fluoro-4-hydroxy-4-(trifluoromethyl)piperidine-1-carboxylate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Employed in the study of enzyme interactions and metabolic pathways.
Medicine: Investigated for potential therapeutic properties, including anti-inflammatory and analgesic effects.
Industry: Utilized in the production of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of trans-benzyl 3-fluoro-4-hydroxy-4-(trifluoromethyl)piperidine-1-carboxylate involves its interaction with specific molecular targets. The compound can:
Inhibit Enzyme Activity: By binding to the active site of enzymes, thereby blocking substrate access.
Modulate Receptor Function: By acting as an agonist or antagonist at receptor sites, influencing cellular signaling pathways.
Comparison with Similar Compounds
Similar Compounds
- Benzyl 3-fluoro-4-hydroxy-4-(methyl)piperidine-1-carboxylate
- Benzyl 3-chloro-4-hydroxy-4-(trifluoromethyl)piperidine-1-carboxylate
- Benzyl 3-fluoro-4-hydroxy-4-(trifluoromethyl)pyrrolidine-1-carboxylate
Uniqueness
Trans-benzyl 3-fluoro-4-hydroxy-4-(trifluoromethyl)piperidine-1-carboxylate is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. The presence of both fluoro and trifluoromethyl groups enhances its stability and lipophilicity, making it a valuable compound in various applications .
Properties
Molecular Formula |
C14H15F4NO3 |
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Molecular Weight |
321.27 g/mol |
IUPAC Name |
benzyl (4R)-3-fluoro-4-hydroxy-4-(trifluoromethyl)piperidine-1-carboxylate |
InChI |
InChI=1S/C14H15F4NO3/c15-11-8-19(7-6-13(11,21)14(16,17)18)12(20)22-9-10-4-2-1-3-5-10/h1-5,11,21H,6-9H2/t11?,13-/m1/s1 |
InChI Key |
QQNQSSRECRSPPM-GLGOKHISSA-N |
Isomeric SMILES |
C1CN(CC([C@]1(C(F)(F)F)O)F)C(=O)OCC2=CC=CC=C2 |
Canonical SMILES |
C1CN(CC(C1(C(F)(F)F)O)F)C(=O)OCC2=CC=CC=C2 |
Origin of Product |
United States |
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